1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1-(Propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Isopropyl Substituent: At position 1, enhancing lipophilicity and steric bulk.
- Thiophen-2-yl Group: At position 6, contributing aromaticity and possible sulfur-mediated interactions.
- 3,4,5-Trimethoxyphenyl Carboxamide: At position 4, offering electron-donating methoxy groups that may enhance binding to biological targets like tubulin or kinases.
The compound’s carboxylic acid precursor (CAS 879576-89-3) has a molecular weight of 287.33 g/mol and solubility in DMSO, methanol, and chloroform . The carboxamide derivative likely improves metabolic stability compared to the acid form.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-propan-2-yl-6-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-13(2)27-22-16(12-24-27)15(11-17(26-22)20-7-6-8-32-20)23(28)25-14-9-18(29-3)21(31-5)19(10-14)30-4/h6-13H,1-5H3,(H,25,28) |
InChI Key |
XSRCXGPDNDTCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiophene ring and the trimethoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential anti-inflammatory agent . In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting that further optimization could enhance its therapeutic efficacy .
Anticancer Activity
Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of the pyrazolo[3,4-b]pyridine moiety is linked to inhibition of cancer cell proliferation in various cancer types. Preliminary studies on related compounds suggest potential mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacology
The incorporation of thiophene rings in drug design has been associated with neuropharmacological effects. Compounds featuring thiophene have been explored for their activity on GABA receptors and other neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression .
Case Study 1: Anti-inflammatory Properties
A study conducted on structurally related compounds demonstrated significant anti-inflammatory effects in animal models. The compounds were tested for their ability to reduce edema and inflammatory markers following induction by carrageenan . The results highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Screening
In vitro screening of similar pyrazolo[3,4-b]pyridine derivatives revealed substantial cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . Such findings underscore the need for further exploration of this compound's potential as a lead structure in anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Compound 7b ():
- Structure: Bis-pyrazole with thieno[2,3-b]thiophene and carbonyl linkages.
- Key Features :
- Two pyrazole rings connected via ketone groups.
- Methyl substituents (δ 2.22 ppm in $ ^1H $-NMR) and phenyl groups.
- Higher molecular weight (538.64 g/mol) than the target compound.
- Functional Differences :
Compound 10 ():
- Structure: Pyrazolo[1,5-a]pyrimidine with cyano groups.
- Key Features: Cyanide substituents (MS: m/z 604) increasing polarity. Synthesized via condensation with 5-amino-3-phenyl-1H-pyrazole.
- Functional Differences :
Substituent-Driven Comparisons
Trimethoxyphenyl Group (Target Compound):
- Contrast: Compound 11a (): Features phenylhydrazine groups (IR: 3200 cm$ ^{-1} $) that are more nucleophilic but less sterically hindered . Diethyl 8-cyano-7-(4-nitrophenyl)... (): Nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating trimethoxyphenyl .
Thiophen-2-yl Group (Target Compound):
- Role : Sulfur atom may engage in hydrophobic or van der Waals interactions.
Physicochemical and Spectral Data Comparison
| Property | Target Compound (Carboxamide) | Compound 7b (Bis-Pyrazole) | Compound 10 (Pyrazolo-Pyrimidine) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 538.64 g/mol | 604.71 g/mol |
| Solubility | Likely DMSO > chloroform | Not reported | Ethanol/DMF |
| IR (C=O stretch) | ~1650 cm$ ^{-1} $ (amide) | 1720 cm$ ^{-1} $ (ketone) | Not applicable (nitriles present) |
| $ ^1H $-NMR Features | Trimethoxyphenyl (δ 3.8–4.0 ppm) | Methyl (δ 2.22 ppm) | Pyrimidine (δ 8.9 ppm) |
Biological Activity
The compound 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 366.45 g/mol
- CAS Number : 135439861
Antiproliferative Effects
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.
-
Mechanism of Action :
- Induction of poly(ADP-ribose) polymerase (PARP) cleavage.
- Activation of caspase 9, a key initiator in the apoptotic cascade.
- Modulation of microtubule-associated protein levels (e.g., LC3 fragmentation).
-
Case Study :
- A study evaluated the antiproliferative effects of related pyrazolo[3,4-b]pyridine derivatives on the MCF-7 (breast cancer), K562 (leukemia), and MV4-11 (leukemia) cell lines. The results indicated that compounds with bulky substituents at the 4-position exhibited reduced activity compared to their unsubstituted counterparts .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces PARP cleavage |
| Compound B | K562 | 3.5 | Activates caspase 9 |
| Compound C | MV4-11 | 7.0 | Modulates LC3 levels |
Antimicrobial Activity
Thiophene derivatives have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances the biological activity due to its electron-rich characteristics.
- Study Findings :
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S. aureus | 15 |
| Compound E | E. coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
